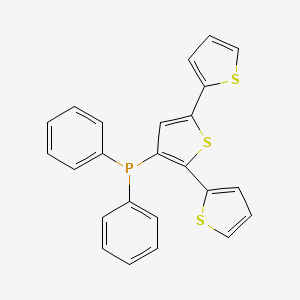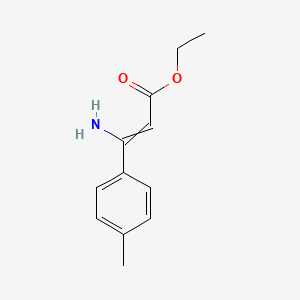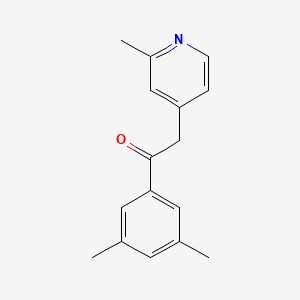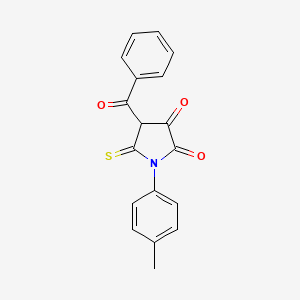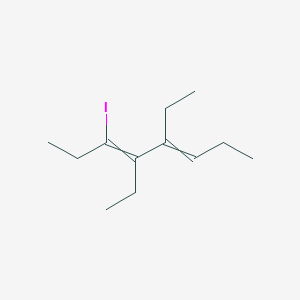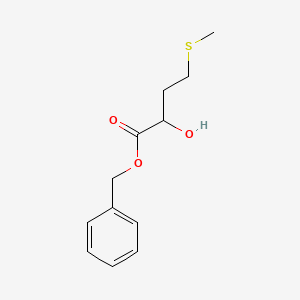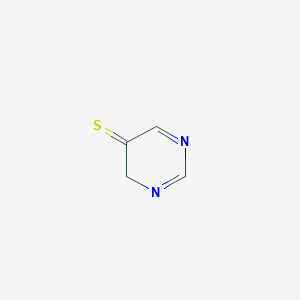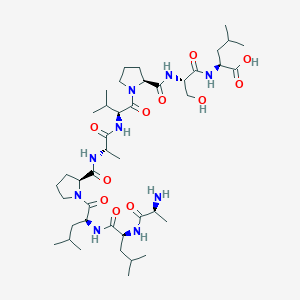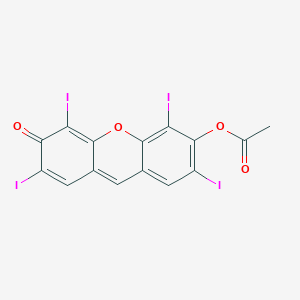
2,4,5,7-Tetraiodo-3-oxo-3H-xanthen-6-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,5,7-Tetraiodo-3-oxo-3H-xanthen-6-YL acetate is a chemical compound known for its unique structure and properties It is a derivative of xanthene, a class of organic compounds used in various applications, including dyes and fluorescent markers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,7-Tetraiodo-3-oxo-3H-xanthen-6-YL acetate typically involves the iodination of a xanthene derivative. The reaction conditions often require the use of iodine and an oxidizing agent to introduce the iodine atoms at specific positions on the xanthene ring. The acetate group is then introduced through an esterification reaction, using acetic anhydride or acetyl chloride in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,5,7-Tetraiodo-3-oxo-3H-xanthen-6-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can remove iodine atoms or reduce other functional groups in the molecule.
Substitution: Halogen atoms, such as iodine, can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield deiodinated derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,5,7-Tetraiodo-3-oxo-3H-xanthen-6-YL acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Serves as a fluorescent marker in biological assays, aiding in the visualization of cellular components.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 2,4,5,7-Tetraiodo-3-oxo-3H-xanthen-6-YL acetate involves its interaction with specific molecular targets. The iodine atoms in the compound can form halogen bonds with biological molecules, affecting their structure and function. This interaction can lead to changes in cellular processes, making the compound useful in various applications, including imaging and therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4,5,7-Tetraiodo-3-oxo-3H-xanthen-9-YL acetate
- 2,4,5,7-Tetraiodo-3-oxo-3H-xanthen-6-YL benzoate
- 2,4,5,7-Tetraiodo-3-oxo-3H-xanthen-9-YL propanoic acid
Uniqueness
2,4,5,7-Tetraiodo-3-oxo-3H-xanthen-6-YL acetate is unique due to its specific substitution pattern and the presence of the acetate group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
218168-56-0 |
|---|---|
Molekularformel |
C15H6I4O4 |
Molekulargewicht |
757.82 g/mol |
IUPAC-Name |
(2,4,5,7-tetraiodo-6-oxoxanthen-3-yl) acetate |
InChI |
InChI=1S/C15H6I4O4/c1-5(20)22-15-9(17)4-7-2-6-3-8(16)12(21)10(18)13(6)23-14(7)11(15)19/h2-4H,1H3 |
InChI-Schlüssel |
JSQSTSLGXMTWRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=C(C=C2C=C3C=C(C(=O)C(=C3OC2=C1I)I)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1,1-Trinitro-3-[(3,3,3-trinitropropoxy)methoxy]propane](/img/structure/B12568598.png)
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid, 7-(diphenylmethyl)-6-oxo-, phenylmethyl ester](/img/structure/B12568606.png)
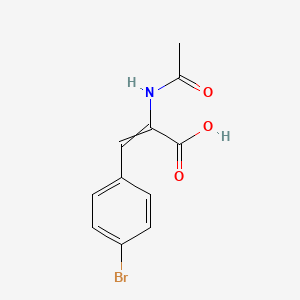
![Benzothiazole, 2-[[(3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B12568613.png)
![2-(2-Aminoethyl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12568615.png)
